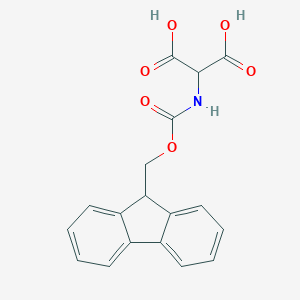

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid

Vue d'ensemble

Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid is a compound with the molecular formula C18H15NO6. It is known for its role in organic synthesis, particularly in the preparation of amino acid derivatives. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

Formation of Malonic Acid Derivative: The protected amino compound is then reacted with diethyl malonate in the presence of a base like sodium ethoxide to form the malonic acid derivative.

Hydrolysis: The ester groups in the malonic acid derivative are hydrolyzed to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the protection, formation, and hydrolysis steps.

Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Condensation Reactions: The compound can participate in condensation reactions to form peptide bonds.

Common Reagents and Conditions

Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Peptide Bond Formation: Coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide bond formation.

Major Products Formed

Fmoc-Deprotected Amino Acids: Removal of the Fmoc group yields free amino acids.

Peptides: Condensation reactions with other amino acids lead to the formation of peptides.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc Protection : The compound is primarily utilized as a building block in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amino acids, allowing for selective coupling reactions without undesired side reactions. This is crucial for assembling complex peptides and proteins in a controlled manner.

Synthesis of Bioactive Peptides : Researchers have employed 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid in the synthesis of bioactive peptides that exhibit potential therapeutic effects. For example, it can be used to create peptides with specific biological activities, such as antimicrobial or anticancer properties.

Drug Development

Targeted Drug Delivery : The compound's ability to form stable conjugates with various drug molecules enhances its application in targeted drug delivery systems. By attaching therapeutic agents to the malonic acid moiety, researchers can improve the pharmacokinetics and bioavailability of drugs.

Prodrug Formulations : In pharmaceutical research, this compound has been explored as a prodrug candidate. Prodrugs are designed to undergo metabolic conversion within the body to release the active drug. This approach can help mitigate side effects and enhance therapeutic efficacy.

Research Applications

Biochemical Studies : The compound is used in various biochemical assays to study enzyme activity and protein interactions. Its structural characteristics allow it to serve as a substrate or inhibitor in enzyme-catalyzed reactions.

Analytical Chemistry : In analytical methods such as high-performance liquid chromatography (HPLC), this compound can act as a reference standard or calibration compound due to its well-defined chemical properties.

Case Studies

Mécanisme D'action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group is removed to reveal the free amino group, which can then participate in further reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid: This compound also features the Fmoc protecting group but has a different backbone structure.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Another Fmoc-protected amino acid derivative with a different side chain.

Activité Biologique

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid (CAS No. 296261-32-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H15NO6, with a molecular weight of approximately 341.32 g/mol. The compound features a fluorenyl group, which is known for enhancing the lipophilicity and membrane permeability of various biologically active molecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cell signaling and proliferation.

- Interaction with Cellular Membranes : The fluorenyl moiety may facilitate interactions with lipid bilayers, impacting membrane integrity and function. This could result in changes in cellular uptake of other therapeutic agents.

- Antioxidant Properties : Some derivatives of malonic acid exhibit antioxidant activity. Research indicates that this compound may scavenge free radicals, contributing to its potential protective effects against oxidative stress.

Biological Assays and Findings

A variety of assays have been employed to evaluate the biological activity of this compound:

| Assay Type | Findings |

|---|---|

| Cytotoxicity Assays | Studies indicated that the compound exhibits dose-dependent cytotoxicity in cancer cell lines. |

| Enzyme Inhibition | The compound was shown to inhibit specific proteases, suggesting potential as an anti-cancer agent. |

| Antioxidant Activity | Exhibited significant radical scavenging activity in DPPH assays, indicating potential antioxidant properties. |

Case Studies

- Cancer Therapy : A study investigated the use of this compound in combination with traditional chemotherapeutics. The results demonstrated enhanced efficacy against resistant cancer cell lines, suggesting a synergistic effect that warrants further exploration.

- Neuroprotective Effects : In vitro studies have shown that the compound may protect neuronal cells from apoptosis induced by oxidative stress, indicating potential applications in neurodegenerative diseases.

- Membrane Interaction Studies : Research involving lipid bilayer models revealed that the compound alters membrane fluidity and permeability, which could be leveraged for drug delivery systems.

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO6/c20-16(21)15(17(22)23)19-18(24)25-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2,(H,19,24)(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHDYXCNIBCDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591543 | |

| Record name | ({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296261-32-0 | |

| Record name | ({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.